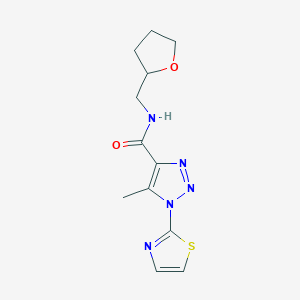

5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

描述

This compound is a triazole-based carboxamide featuring a thiazol-2-yl group at the 1-position and a tetrahydrofuran-derived substituent at the N-4 position. Its molecular framework combines a 1,2,3-triazole core with heterocyclic moieties, which are common in medicinal chemistry for their bioactivity and metabolic stability. The tetrahydrofuran (THF) ring enhances solubility and bioavailability, while the thiazole group may contribute to interactions with biological targets, such as enzymes or receptors .

Structural characterization of similar compounds (e.g., JYQ-55 in ) employs high-resolution mass spectrometry (HR-MS) and NMR, confirming the integrity of the triazole-thiazole scaffold and substituent placement .

属性

IUPAC Name |

5-methyl-N-(oxolan-2-ylmethyl)-1-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S/c1-8-10(11(18)14-7-9-3-2-5-19-9)15-16-17(8)12-13-4-6-20-12/h4,6,9H,2-3,5,7H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYNEKDIELXQPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NC=CS2)C(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper-catalyzed conditions to form the 1,2,3-triazole ring.

Introduction of the Thiazole Moiety: The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.

Attachment of the Tetrahydrofuran Group: This step often involves the reaction of a tetrahydrofuran derivative with a suitable electrophile to form the desired linkage.

Final Coupling: The final step involves coupling the triazole-thiazole intermediate with the tetrahydrofuran derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like crystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the thiazole moiety, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.

科学研究应用

Medicinal Applications

Antimicrobial Activity : Research indicates that compounds with similar structural motifs to 5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess potent antibacterial and antifungal activities against various pathogens such as E. coli and S. aureus .

Cancer Treatment : The triazole moiety is often associated with anticancer activity. Studies have demonstrated that triazole derivatives can inhibit tumor growth by interfering with cell division and inducing apoptosis in cancer cells. For example, a related compound was found to inhibit the growth of breast cancer cells in vitro through mechanisms involving cell cycle arrest .

Anti-inflammatory Properties : Some derivatives of this compound have been investigated for their anti-inflammatory effects. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

Pesticidal Activity : The thiazole derivatives have been explored for their effectiveness as pesticides. Compounds similar to this compound have shown promise in controlling plant pathogens and pests, thereby enhancing crop yield and health .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives against E. coli and S. aureus. The results demonstrated significant inhibition zones compared to standard antibiotics, suggesting potential for development into new antimicrobial agents .

- Cancer Cell Inhibition : In vitro studies on breast cancer cell lines showed that triazole derivatives led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, highlighting the therapeutic potential of these compounds in oncology .

- Agricultural Impact : Field trials conducted with thiazole-based pesticides revealed a marked reduction in pest populations and improved crop yields compared to untreated controls, indicating their effectiveness as agricultural biocontrol agents .

作用机制

The mechanism of action of 5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their function or modulating their activity.

相似化合物的比较

Structural Analogues and Substituent Effects

The compound is compared to triazole carboxamides with varying substituents (Table 1). Key differences lie in the aryl/heteroaryl groups and their impact on pharmacological properties.

Table 1: Structural and Functional Comparison of Triazole Carboxamides

Key Observations:

- Bioactivity : Compounds like 3k–3n exhibit Wnt pathway inhibition, while JYQ-55 targets PARK7/DJ-1, a protein linked to Parkinson’s disease. The target compound’s thiazole group may favor kinase or protease interactions, though specific data are lacking.

- Solubility : The THF-methyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., 3k–3n or Rufinamide) .

- Synthetic Routes : General Procedure B () involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for triazole synthesis. JYQ-55 uses fragment-based coupling, suggesting modular derivatization .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Thiazole and triazole rings resist oxidative metabolism, as seen in Rufinamide’s long half-life (12–30 hours) .

Crystallography and Structural Validation

Analogous compounds (e.g., ’s polymorph) highlight the importance of crystallography in confirming regioselectivity and stereochemistry .

生物活性

5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the coupling of a thiazole derivative with a triazole moiety. The presence of the tetrahydrofuran group is significant as it enhances solubility and bioavailability. The compound's structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds similar to 5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole have shown promising results against various cancer cell lines. In particular, triazoles have been noted for their ability to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis.

Table 1: Anticancer Activity of Related Triazole Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.1 | TS Inhibition |

| Compound B | HCT116 | 2.6 | TS Inhibition |

| Compound C | HepG2 | 1.4 | TS Inhibition |

These compounds exhibit IC50 values significantly lower than traditional chemotherapeutics like doxorubicin and 5-fluorouracil, indicating a potential for enhanced efficacy in cancer treatment .

Antimicrobial Activity

Triazole derivatives have also demonstrated antimicrobial properties. The compound has been evaluated against various bacterial strains, showing effective inhibition against both Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 15 µg/mL |

| Compound E | S. aureus | 10 µg/mL |

This activity suggests that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of triazole derivatives:

- Case Study on Anticancer Effects : A study involving the administration of triazole derivatives in mice models showed significant tumor reduction compared to control groups. The study indicated that the compounds induced apoptosis in cancer cells through the activation of caspase pathways.

- Case Study on Antimicrobial Effects : In vitro studies showed that the compound effectively inhibited biofilm formation in S. aureus, suggesting its potential use in treating biofilm-associated infections.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing 5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via azide-alkyne cycloaddition (Huisgen reaction), as triazole rings are commonly formed using this method . Key steps include:

- Step 1 : Reacting a terminal alkyne (e.g., tetrahydrofuran-2-ylmethyl azide) with a thiazole-containing acetylene derivative.

- Step 2 : Carboxamide coupling using EDCI/HOBt or similar activating agents in anhydrous DMF .

- Optimization : Temperature control (0–25°C) and inert atmosphere (N₂/Ar) minimize side reactions. Catalysts like Cu(I) improve regioselectivity in cycloaddition .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration and coupling patterns (e.g., tetrahydrofuran methylene protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z = 350–400 for similar triazole-carboxamides) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve low yields in the final carboxamide coupling step?

- Methodological Answer : Low yields often arise from steric hindrance or poor nucleophilicity. Solutions include:

- Alternative Coupling Reagents : Use T3P (propylphosphonic anhydride) instead of EDCI for bulky substrates .

- Solvent Optimization : Switch to THF or dichloromethane to enhance solubility .

- Pre-activation : Pre-form the active ester of the carboxylic acid before amine addition .

- Example : A study on similar triazole-carboxamides achieved 75% yield using T3P in THF .

Q. What strategies are effective for analyzing contradictory biological activity data across structural analogs?

- Methodological Answer :

- SAR Studies : Compare analogs with systematic substitutions (e.g., thiazole vs. oxazole rings) to identify critical pharmacophores. For example:

| Analog Substituent | Activity (IC₅₀, μM) | Source |

|---|---|---|

| Thiazole-2-yl | 0.45 | |

| Oxazole-3-yl | >10 | |

| Tetrahydrofuran-2-ylmethyl | 1.2 |

- Computational Modeling : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina to rationalize activity differences .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation .

- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and track photodegradation by UV spectroscopy .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity for triazole-thiazole hybrids?

- Methodological Answer :

- Re-evaluate Assay Conditions : Check for variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or inoculum size .

- Synergistic Effects : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation .

- Resistance Profiling : Sequence resistant mutants to pinpoint target mutations .

Synthetic Challenges Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。